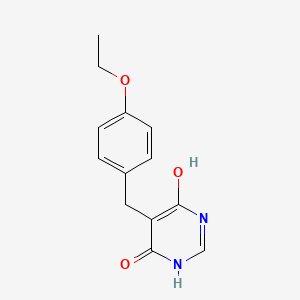

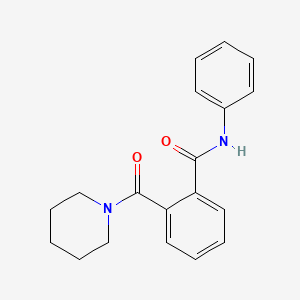

![molecular formula C14H13NO4 B5644709 3-[(2-carboxyethyl)amino]-2-naphthoic acid](/img/structure/B5644709.png)

3-[(2-carboxyethyl)amino]-2-naphthoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related naphthoic acid derivatives often involves complex chemical reactions, including the formation of supramolecular assemblies via hydrogen bonds and weak interactions. For instance, the synthesis of multisubstituted 1-naphthoic acids via Ru-catalyzed C-H activation and double alkyne annulation under air highlights a method for creating complex naphthoic acid structures with high atom/step economies, leveraging atmospheric oxygen as the sole oxidant (Chen et al., 2019). Another example is the hydrothermal synthesis of a Cobalt(II) complex with 3-(carboxymethoxy)-2-naphthoic acid, demonstrating a method for structuring metal-organic frameworks (Bi, 2011).

Molecular Structure Analysis

Molecular structure analysis often relies on techniques such as X-ray diffraction and scanning tunneling microscopy. Studies such as those on supramolecular assemblies of 2-hydroxy-3-naphthoic acid reveal how hydrogen bonds and aromatic stacking interactions direct the packing modes of molecular crystals (Pang et al., 2015). Similarly, the redetermination of structures of naphthoic acids provided insights into the degree of disorder of the carboxylic acid groups, impacting the molecular structure and interactions (Fitzgerald & Gerkin, 1993).

Chemical Reactions and Properties

Naphthoic acid derivatives engage in various chemical reactions, demonstrating a wide range of properties. For example, the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides from cyclocoupling reactions shows the chemical versatility of naphthoic acid compounds (Nizami & Hua, 2018). Another study on the synthesis and antibacterial activity of naphthyridine derivatives illustrates the potential of naphthoic acid-related compounds in pharmaceutical applications (Egawa et al., 1984).

Physical Properties Analysis

The physical properties of naphthoic acid derivatives, such as melting points, solubility, and thermal stability, are crucial for their practical applications. Thermogravimetric analysis of supramolecular assemblies involving 2-hydroxy-3-naphthoic acid reveals how the strength of hydrogen bonds influences mass loss and stability (Pang et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity, acidity, and the ability to form complexes, play a significant role in the application of naphthoic acid derivatives. The study on the electrochemical properties of a Cobalt(II) complex with 3-(carboxymethoxy)-2-naphthoic acid highlights the potential for these compounds in developing new materials with specific electrochemical characteristics (Bi, 2011).

Propiedades

IUPAC Name |

3-(2-carboxyethylamino)naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c16-13(17)5-6-15-12-8-10-4-2-1-3-9(10)7-11(12)14(18)19/h1-4,7-8,15H,5-6H2,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFQBHCHCFWVDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

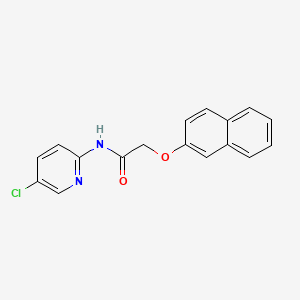

![(3R*,4S*)-1-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}-4-propylpyrrolidin-3-amine](/img/structure/B5644655.png)

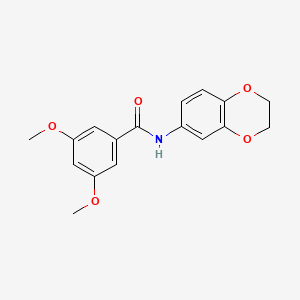

![2-{2-[(3,5-dimethylisoxazol-4-yl)methyl]-3-oxo-2,8-diazaspiro[4.5]dec-8-yl}acetamide](/img/structure/B5644683.png)

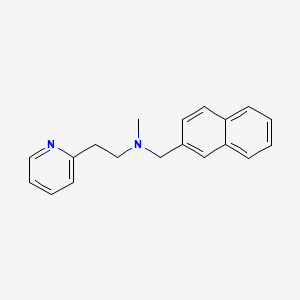

![N'-[(3S*,4R*)-1-(4-fluoro-3-methoxybenzoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5644693.png)

![N-cyclohexyl-N-methyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyridin-2-amine](/img/structure/B5644701.png)

![1-{6-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5644703.png)

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5644712.png)

![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5644719.png)

![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5644723.png)

![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]-1,3-benzenediol](/img/structure/B5644734.png)